1,4-Diazepane-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1,4-diazepane-2-carboxamide |
InChI |
InChI=1S/C6H13N3O/c7-6(10)5-4-8-2-1-3-9-5/h5,8-9H,1-4H2,(H2,7,10) |
InChI Key |
DFDRFMSXFPPYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(NC1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diazepane 2 Carboxamide and Analogues
Strategies for 1,4-Diazepane Ring System Construction
The assembly of the 1,4-diazepane ring is a key challenge in the synthesis of its derivatives. Various strategies have been developed to efficiently construct this seven-membered framework.
Solution-phase synthesis provides a versatile platform for the preparation of 1,4-diazepane analogues, allowing for classical purification techniques and scale-up. A common strategy involves a multi-step sequence starting from readily available amino acids.
One documented solution-phase route to 1,4-diazepane-2-ones begins with a BOC-protected amino acid, which is first converted to its corresponding amide. doi.org Following deprotection of the BOC group, a 1,4-addition of the resulting amino intermediate to methyl vinyl ketone is performed. doi.org The subsequent product is then coupled with another N-BOC protected amino acid. doi.org The final key steps involve deprotection and an intramolecular reductive amination to form the seven-membered ring, which is then acylated to yield the desired diazepane-2-one. doi.org
Another approach focuses on the synthesis of N-substituted 1,4-diazepane-1-carboxamides. This method starts with the alkylation of homopiperazine (B121016), followed by reaction with various aryl isocyanates or isothiocyanates to introduce the carboxamide or carbothioamide functionality at the N1 position. scirp.org
Table 1: Exemplary Solution-Phase Synthesis of a 1,4-Diazepane-2-one Derivative doi.org
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | BOC-amino acid (10) | Amine | Amide (11) | Amide formation |
| 2 | Amide (11) | Acid (for BOC removal) | Amino intermediate | Deprotection |
| 3 | Amino intermediate | Methyl vinylketone | Adduct (12) | 1,4-Addition |
| 4 | Adduct (12) | N-BOC protected amino acid | Coupled product (13) | Amide coupling |
| 5 | Coupled product (13) | Acid (for BOC removal) | Linear precursor (14) | Deprotection |
| 6 | Linear precursor (14) | Reducing agent | Cyclic amine (15) | Intramolecular reductive amination |
| 7 | Cyclic amine (15) | Carboxylic acid (16) | Final 1,4-diazepane-2-one | Acylation |
Solid-phase synthesis (SPS) is a powerful technique for generating libraries of compounds for high-throughput screening. The 1,4-diazepane-2-one scaffold has been successfully assembled on solid supports, such as Rink-amide MBHA resin. doi.org The synthesis typically begins by coupling an FMOC-protected amino acid to the resin. doi.org Following deprotection, the free amine is reacted with methyl vinyl ketone. doi.org A subsequent coupling with a second amino acid, followed by intramolecular reductive amination cyclization and cleavage from the resin, yields the final products. doi.org This method allows for the introduction of three points of diversity into the final molecule. doi.org
While direct synthesis of 1,4-diazepane-2-carboxamide on a solid phase is less documented, related structures like 1,4-benzodiazepine-2,5-diones have been extensively studied. nih.govresearchgate.net These syntheses often utilize polymer-supported amino acids and anthranilic acids, with cyclization occurring concomitantly with cleavage from the support. researchgate.net In some cases, the formation of a 1,4-diazepine-2,5-dione ring has been observed as an undesirable side reaction during the solid-phase peptide synthesis of sequences containing aspartic acid β-benzyl ester. nih.gov This occurs via the transformation of an aspartimide intermediate, providing a potential, albeit less controlled, route to diazepine-containing peptides. nih.gov
Table 2: General Solid-Phase Synthesis Scheme for 1,4-Diazepane-2-ones doi.org
| Step | Resin | Key Reagents/Conditions | Transformation |
|---|---|---|---|
| 1 | Rink-amide MBHA | FMOC-amino acid, HOBt, DICD | Coupling of first amino acid |
| 2 | Resin-bound amino acid | 20% piperidine (B6355638) in DMF | FMOC deprotection |
| 3 | Resin-bound free amine | Methyl vinylketone in DMF | Michael addition |
| 4 | Resin-bound intermediate | FMOC-amino acid, DICD | Coupling of second amino acid |
| 5 | Resin-bound precursor | NaBH₃CN in DMF | Intramolecular reductive amination cyclization |
| 6 | Resin-bound cyclic product | Carboxylic acid, DICD | Acylation |
| 7 | Final resin-bound product | TFA/CH₂Cl₂ | Cleavage from resin |
Intramolecular cyclization is a cornerstone for the formation of the 1,4-diazepane ring, offering high efficiency and stereochemical control.
Copper-catalyzed intramolecular C–N bond coupling represents a modern and efficient method for constructing nitrogen-containing heterocycles. A notable system employs a combination of Copper(I) iodide (CuI) and N,N-dimethylglycine as a ligand. This catalytic system has been successfully applied to the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives, which are structurally related to diazepanes. mdpi.comnih.gov In this approach, 1-(2-bromobenzyl)azetidine-2-carboxamides undergo a smooth intramolecular cross-coupling reaction under mild, basic conditions to yield azetidine-fused 1,4-benzodiazepine compounds in excellent yields (91-98%). mdpi.comnih.gov The robustness of this method is highlighted by its tolerance of functional groups like aryl chlorides, which remain intact for further chemical manipulation. mdpi.com While this specific example leads to a fused benzodiazepine (B76468) system, the underlying principle of CuI/N,N-dimethylglycine catalyzed C-N bond formation is a powerful strategy applicable to the synthesis of the core 1,4-diazepane ring from appropriately substituted acyclic precursors.
Intramolecular reductive amination is one of the most widely used and effective methods for the cyclization step in 1,4-diazepane synthesis. This reaction involves the formation of a cyclic imine or enamine intermediate from a linear precursor containing both an amine and a ketone or aldehyde, followed by its in-situ reduction to the corresponding saturated heterocycle.
This strategy is a key step in both solution-phase and solid-phase syntheses of 1,4-diazepane-2-ones, typically using reducing agents like sodium cyanoborohydride (NaBH₃CN). doi.org The reaction is often stereoselective, with the stereochemistry being directed by existing chiral centers in the precursor molecule. doi.org
More recently, enzymatic intramolecular asymmetric reductive amination has emerged as a powerful tool for producing chiral 1,4-diazepanes with high enantioselectivity. researchgate.net Libraries of imine reductases (IREDs) have been screened to identify enantiocomplementary enzymes capable of producing either the (R)- or (S)-enantiomer of a desired 1,4-diazepane product from an aminoketone precursor. researchgate.netrsc.org This biocatalytic approach offers an effective and environmentally friendly method for constructing chiral 1,4-diazepanes of pharmaceutical importance. researchgate.net
Multi-component reactions (MCRs), where three or more starting materials react in a single pot to form a product containing structural elements of all reactants, offer a highly convergent and efficient pathway to complex molecules like 1,4-diazepane analogues.
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used in this context. A two-step sequence starting with an Ugi reaction followed by an intramolecular nucleophilic substitution has been developed to synthesize 1-sulfonyl 1,4-diazepan-5-ones. acs.orgnih.gov Similarly, a Ugi-deprotection-cyclization (UDC) strategy has been employed for the rapid synthesis of 1,4-benzodiazepine scaffolds, demonstrating the power of MCRs to quickly build molecular diversity. nih.gov
Another strategy involves an isocyanide-based multicomponent reaction (IMCR) between 1,3-diaminopropane, a carbonyl compound, and an isocyanide, promoted by an acid like TMSCl, to efficiently generate 1,4-diazepine-2-amines. researchgate.net Furthermore, a stereoselective one-pot MCR of 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes has been described for the direct synthesis of functionalized 1,4-diazepanes. researchgate.net
Table 3: Overview of Multi-Component Reaction Strategies for Diazepane Synthesis
| MCR Type | Key Components | Resulting Scaffold | Reference |
|---|---|---|---|
| Ugi-4CR followed by cyclization | Amine, Isocyanide, Aldehyde, Carboxylic Acid | 1-Sulfonyl 1,4-diazepan-5-ones | acs.org, nih.gov |
| Isocyanide-based MCR (IMCR) | 1,3-Diaminopropane, Carbonyl compound, Isocyanide | 1,4-Diazepine-2-amines | researchgate.net |
| Ugi-Deprotection-Cyclization (UDC) | Aminophenylketone, Isocyanide, Boc-glycinal, Carboxylic Acid | 1,4-Benzodiazepines | nih.gov |
| One-pot condensation | 1,3-Dicarbonyl, 1,2-Diamine, Aromatic Aldehyde | 1,4-Diazepanes | researchgate.net |
Intramolecular Cyclization Reactions
Functionalization and Derivatization Strategies
The modification of the this compound core is crucial for developing new chemical entities. These strategies allow for the introduction of a wide array of functional groups, which can influence the molecule's properties.
Introduction and Modification of the Carboxamide Moiety
The carboxamide group is a key functional handle for derivatization. One common method involves the reaction of a 1,4-diazepane precursor with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. scirp.orgresearchgate.net For instance, the reaction of 1-benzhydryl-1,4-diazepane with various substituted phenyl isocyanates in the presence of triethylamine (B128534) in dichloromethane (B109758) has been used to synthesize a series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives. scirp.orgresearchgate.net This approach allows for the introduction of diverse aromatic groups onto the diazepine (B8756704) nitrogen.
Similarly, isothiocyanates can be employed to create the corresponding carbothioamide derivatives. scirp.org Studies have shown that the nature of the substituent on the phenyl ring of the isocyanate or isothiocyanate can significantly impact the biological activity of the resulting compounds. scirp.orgresearchgate.net For example, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide has demonstrated notable activity in certain biological assays. scirp.orgresearchgate.net
Another approach to modify the carboxamide involves the use of coupling agents. The synthesis of tri-substituted diazepane analogues has been achieved through amide coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide). nih.gov This method facilitates the formation of an amide bond between the diazepine nitrogen and a carboxylic acid. nih.gov
N-Alkylation and Acylation Reactions
N-alkylation and N-acylation are fundamental reactions for modifying the nitrogen atoms of the 1,4-diazepane ring. These reactions introduce alkyl or acyl groups, which can alter the steric and electronic properties of the molecule.
N-acylation can be performed using acyl chlorides. For example, the acylation of a commercially available lactam with an acyl chloride is a key step in a multi-step synthesis of gem-disubstituted diazepanone heterocycles. nih.gov Selective acylation of one of the nitrogen atoms is often a critical challenge that needs to be addressed through the use of protecting groups or by exploiting the differential reactivity of the two nitrogen atoms. nih.govmdpi.com
N-alkylation can be achieved using various alkylating agents. For instance, the synthesis of N-alkylated pyrrolo[1,2-a] novanet.cascispace.comdiazepin-6-ones has been reported, leading to the creation of new N5-substituted derivatives. researchgate.net Tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides provide a pathway to functionalized 1,4-benzodiazepine scaffolds. nih.gov This reaction proceeds via N-benzylation and a regioselective ring-opening of the aziridine (B145994) by a bromide anion, followed by an intramolecular nucleophilic displacement. nih.gov
The following table summarizes some examples of N-alkylation and acylation reactions on the 1,4-diazepane ring system.
| Precursor | Reagent(s) | Product Type | Reference |
| 1,4-diazepan-5-one (B1224613) | Acyl chloride | N-Acylated diazepanone | nih.gov |
| Pyrrolo[1,2-a] novanet.cascispace.comdiazepin-6-one | Alkylating agents | N5-substituted pyrrolodiazepine | researchgate.net |
| Methyl 1-arylaziridine-2-carboxylate | N-[2-bromomethyl(phenyl)]trifluoroacetamide | Functionalized 1,4-benzodiazepine | nih.gov |
Incorporation of Diverse Aromatic and Heterocyclic Substituents
The introduction of aromatic and heterocyclic rings onto the this compound scaffold is a common strategy to explore structure-activity relationships. These substituents can engage in various non-covalent interactions and significantly influence the molecule's biological profile.
A variety of aromatic and heterocyclic groups have been incorporated. For example, in the synthesis of 1,4-benzodiazepine derivatives, the fusion of a benzene (B151609) ring to the diazepine core is a defining feature. chemisgroup.us Modifications on this benzene ring are possible, though alterations on the diazepine ring itself are more common. chemisgroup.us
The synthesis of 1,4-benzodiazepines can be achieved through methods like the intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com This method allows for the creation of azetidine-fused 1,4-diazepine derivatives, which can be further functionalized. mdpi.com The nature of the substituent on the benzene ring generally does not significantly affect the outcome of subsequent ring-opening reactions, making this a versatile method for preparing various substituted 1,3,4,5-tetrahydro-2H-benzo[e] novanet.cascispace.comdiazepin-2-one products. mdpi.com
Heterocyclic rings can also be fused to the diazepine nucleus. For instance, the synthesis of 1-[(p-substituted)phenyl]-3a-[(o- and p-substituted)-phenyl]-5-chloro-9-methylthio-10,3a-dihydro- nih.govnovanet.cascispace.com-oxadiazolo [2,3-b] novanet.cascispace.com benzodiazepines has been reported. chemisgroup.us
The table below provides examples of diverse substituents incorporated into the 1,4-diazepane framework.
| Substituent Type | Synthetic Approach | Resulting Scaffold | Reference |
| Benzene ring | Intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides | Azetidine-fused 1,4-benzodiazepine | mdpi.com |
| Substituted phenyl and oxadiazole rings | Reaction of 2-methylthio-5-[(o-p-substituted)-phenyl]-3H-7-chloro- novanet.cascispace.com benzodiazepine with benzonitrile (B105546) oxide | Oxadiazolo[2,3-b] novanet.cascispace.combenzodiazepines | chemisgroup.us |
| Thienyl ring | Fusion to diazepine ring | 11-(2'-thienyl)-5H-imidazo[2,1-c] novanet.cascispace.combenzodiazepines | chemisgroup.us |
Applications of Click Chemistry in this compound Derivative Synthesis
Click chemistry, a concept introduced by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles is a prominent example of a click reaction. wikipedia.orgdovepress.com
While direct applications of click chemistry to the synthesis of this compound itself are not extensively documented in the provided results, the principles of click chemistry are highly relevant for the derivatization of this scaffold. For instance, if a this compound derivative were synthesized with either an azide (B81097) or a terminal alkyne functionality, it could readily undergo a CuAAC reaction with a complementary reaction partner. This would allow for the modular and efficient assembly of a diverse library of compounds.
The power of click chemistry lies in its ability to join molecular building blocks with high efficiency and selectivity. wikipedia.org This approach has been widely used in medicinal chemistry for lead discovery and optimization. dovepress.com For example, two classes of 1,4-disubstituted 1,2,3-triazoles were synthesized using a one-pot reaction of α-tosyloxy ketones/α-halo ketones, sodium azide, and terminal alkynes. nih.gov
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and environmentally friendly routes to complex molecules.
Magnetic Nanocatalyst Applications (e.g., Fe3O4/SiO2)
Magnetic nanoparticles (MNPs) have emerged as highly effective catalysts in organic synthesis due to their high surface area, ease of separation using an external magnet, and potential for recyclability. researchgate.net Iron oxide nanoparticles, particularly magnetite (Fe3O4), are often used as the magnetic core, which can be coated with a layer of silica (B1680970) (SiO2) to improve stability and provide a surface for further functionalization. novanet.caresearchgate.net
A notable application of such catalysts is in the one-pot multicomponent synthesis of diazepine derivatives. novanet.cascispace.comcapes.gov.br In one reported protocol, a 1,2-diamine, a linear or cyclic ketone, and an isocyanide react in the presence of a catalytic amount of silica-supported iron oxide (Fe3O4/SiO2) nanoparticles at ambient temperature to produce diazepine derivatives in excellent yields. novanet.cascispace.com This method has also been extended to the synthesis of diazepine derivatives using terminal alkynes. capes.gov.br The use of ethanol (B145695) as a green reaction medium further enhances the appeal of this synthetic route. capes.gov.br
The synthesis of diazepine-2-carboxamide derivatives has also been achieved using Fe3O4/SiO2 nanocatalysts in ethanol at room temperature. researchgate.net The reusability of these magnetic nanocatalysts makes them an economically and environmentally attractive option for the synthesis of these heterocyclic compounds. researchgate.net
The table below highlights the key features of using Fe3O4/SiO2 nanocatalysts in diazepine synthesis.
| Reaction Type | Reactants | Catalyst | Conditions | Product | Reference |
| One-pot multicomponent synthesis | 1,2-diamine, ketone, isocyanide | Fe3O4/SiO2 nanoparticles | Ambient temperature | Diazepine derivatives | novanet.cascispace.com |
| One-pot multicomponent synthesis | 1,2-diamines, terminal alkynes, isocyanide | Fe3O4/SiO2 nanoparticles | Ethanol, ambient temperature | Diazepine derivatives | capes.gov.br |
| Synthesis of diazepine-2-carboxamide | Not specified | Fe3O4/SiO2 nanocatalyst | Ethanol, room temperature | Diazepine-2-carboxamide derivatives | researchgate.net |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally benign conditions. In the context of this compound and its analogues, microwave irradiation has been effectively employed to facilitate key synthetic steps, particularly in the formation of the diazepane ring and the subsequent derivatization to carboxamides.
A notable application involves the microwave-assisted reaction of tert-butyl (3-cinnamamidopropyl) carbamate (B1207046) derivatives with 2,3-dibromopropanoic acid in the presence of potassium carbonate to yield 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives. scispace.com This approach highlights the utility of microwave energy in constructing the core diazepane scaffold.
Following the formation of the carboxylic acid intermediate, the synthesis of the target carboxamides can be achieved through amidation. While direct microwave-assisted amidation of 1,4-diazepane-2-carboxylic acid is not extensively detailed in dedicated studies, the principles can be drawn from procedures applied to analogous heterocyclic systems like 1,4-benzodiazepines. ajol.infoajol.inforesearchgate.net A general and efficient method involves the reaction of a methyl carboxylate precursor with various primary and secondary amines under microwave irradiation. ajol.infoajol.info This transformation is typically conducted for short durations (minutes) and at elevated temperatures achievable with controlled microwave power, leading to the desired carboxamide derivatives in good yields. ajol.info For instance, the reaction of a methyl-1,4-benzodiazepin-2-one-5-carboxylate with amines was successfully carried out using microwave power ranging from 180 to 720 W for a total of 9 minutes. ajol.info This methodology avoids the need for harsh reagents and prolonged reaction times associated with conventional heating.
The data below summarizes typical conditions for microwave-assisted synthesis of a precursor and the subsequent amidation step, based on analogous procedures.
Table 1: Representative Conditions for Microwave-Assisted Synthesis
| Synthetic Step | Reactants | Catalyst/Reagents | Microwave Conditions | Yield | Source |
|---|---|---|---|---|---|
| Diazepane Ring Formation | tert-butyl (3-cinnamamidopropyl) carbamate, 2,3-dibromopropanoic acid | Potassium Carbonate | Not specified | Good to Excellent | scispace.com |
| Amidation (Analogous System) | Methyl-1,4-benzodiazepin-2-one-5-carboxylate, Piperidine | None (neat reaction) | 180 W (2 min), 360 W (5 min), 720 W (2 min) | 68.2% | ajol.info |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure this compound analogues is of significant interest due to the critical role of stereochemistry in determining pharmacological activity. Several strategies have been developed to control the stereochemical outcome during the synthesis of the chiral 1,4-diazepane scaffold.
Substrate-Controlled Synthesis: A primary strategy for achieving stereoselectivity relies on the use of enantiomerically pure starting materials derived from the chiral pool. Amino acids are ideal precursors for this purpose. For example, 1,4-diazepanes with defined stereochemistry at the 2-position have been synthesized starting from optically pure amino acids. researchgate.net A key step in forming the seven-membered ring in this approach is an intramolecular EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reaction. researchgate.net Similarly, the synthesis of chiral 1,4-diazepane-2-ones, the direct precursors to the target carboxamides, can begin with a protected amino acid, thereby setting the stereocenter at the C2 position early in the synthetic sequence. doi.org The subsequent formation of the diazepane ring is often accomplished through an intramolecular reductive amination. doi.org
Enzymatic Synthesis: Biocatalysis offers a highly effective method for constructing chiral heterocycles with excellent enantioselectivity. An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of chiral 1,4-diazepanes. researchgate.net This method utilizes imine reductases (IREDs) to catalyze the cyclization of aminoketone precursors. Specifically, two enantiocomplementary IREDs were identified for producing either the (R)- or (S)-enantiomer of a 1,4-diazepane derivative with high enantiomeric excess (>93–99%). researchgate.net The (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) demonstrated high efficiency and selectivity, providing a powerful tool for accessing specific stereoisomers. researchgate.net
Catalyst-Controlled Synthesis: Advanced catalytic methods provide an alternative to substrate or reagent control. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been explored for the synthesis of chiral gem-disubstituted diazepanes. caltech.edu This method allows for the creation of challenging tetrasubstituted stereocenters with high levels of enantioselectivity. Furthermore, the use of chiral phosphoric acids as Brønsted acid catalysts has proven effective in enantioselective heterodimerization reactions to form related diazaheterocycles, suggesting their potential application in the stereoselective synthesis of diazepane derivatives. ifremer.fr These catalyst-controlled approaches are valuable for generating structural diversity and accessing novel chiral scaffolds that are not readily available from the chiral pool. caltech.eduifremer.fr
The table below summarizes various approaches to the stereoselective synthesis of chiral 1,4-diazepane analogues.
Table 2: Methodologies for Stereoselective Synthesis of Chiral 1,4-Diazepane Analogues
| Method | Key Reagent/Catalyst | Key Transformation | Stereoselectivity Outcome | Source |
|---|---|---|---|---|
| Substrate Control | Enantiomerically pure amino acids | Intramolecular EDC coupling or reductive amination | Configuration determined by starting amino acid | researchgate.netdoi.org |
| Enzymatic Synthesis | Imine Reductases (IREDs) from L. major or M. echinaurantiaca | Intramolecular asymmetric reductive amination | High enantiomeric excess (93% to >99% ee) for (R) or (S) isomers | researchgate.net |
| Catalyst Control | Palladium complexes with chiral ligands | Decarboxylative asymmetric allylic alkylation | Creation of chiral tetrasubstituted centers | caltech.edu |
| Catalyst Control (Potential) | Chiral Phosphoric Acids | Enantioselective heterodimerization/cyclization | High enantioselectivity demonstrated in related systems | ifremer.fr |
Chemical Reactivity and Transformations of 1,4 Diazepane 2 Carboxamide Scaffolds
Ring Opening Reactions of Fused 1,4-Diazepane Systems
Fused 1,4-diazepane systems, particularly those incorporating strained rings, can undergo specific ring-opening reactions to yield functionalized diazepine (B8756704) derivatives. A notable example involves azetidine-fused 1,4-benzodiazepines, which serve as precursors for more complex structures. nih.gov
Research has shown that direct nucleophilic attack on these fused systems, such as 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govijpcbs.comdiazepin-10(2H)-ones, is often unsuccessful. nih.govmdpi.com The stability of the fused ring system prevents direct reaction with nucleophiles. To facilitate a ring-opening reaction, the diazepine nitrogen must first be activated. This is typically achieved through N-alkylation, for instance, N-methylation using a powerful alkylating agent like methyl triflate, which converts the tertiary amine into a more reactive quaternary ammonium (B1175870) salt. nih.govmdpi.com
Once activated, the strained four-membered azetidine (B1206935) ring becomes susceptible to cleavage by various nucleophiles. This selective ring-opening provides a pathway to 3-functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov The reaction proceeds efficiently with nucleophiles such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa). nih.govmdpi.com Among these, sodium azide has been identified as a particularly effective reactant, leading to high yields in shorter reaction times. nih.gov
Another synthetic strategy involves the reaction of the fused azetidine system with methyl chloroformate. This reaction proceeds without the need for prior N-alkylation and results in the formation of 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. nih.gov
The table below summarizes the outcomes of nucleophilic ring-opening reactions on an N-methylated azetidinium intermediate.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| NaN₃ | DMF | 60 | 6 | 3-(2-Azidoethyl)-...-diazepin-2-one | 97 |
| KCN | DMSO | 80 | 24 | 3-(2-Cyanoethyl)-...-diazepin-2-one | 78 |
| PhSNa | DMF | 60 | 12 | 3-(2-(Phenylthio)ethyl)-...-diazepin-2-one | 91 |
Data sourced from studies on azetidine-fused 1,4-benzodiazepine systems. nih.govmdpi.com
Electrophilic and Nucleophilic Derivatization at Nitrogen Atoms
The nitrogen atoms at the N1 and N4 positions of the 1,4-diazepane ring are key sites for electrophilic and nucleophilic derivatization, allowing for the introduction of a wide range of substituents. These modifications are fundamental to tuning the molecule's properties for various applications.
Electrophilic Derivatization: The lone pairs on the nitrogen atoms make them nucleophilic and thus reactive towards electrophiles. Common derivatizations include:
N-Alkylation: This can be achieved with various alkylating agents. As mentioned previously, methyl triflate is a highly reactive reagent used for selective methylation. nih.gov The synthesis of pyrazolo nih.govijpcbs.comdiazepine-2-carboxylate involves the alkylation of a pyrazole (B372694) precursor with 3-bromopropylamine.
N-Acylation and N-Sulfonylation: The nitrogen atoms can react with acyl chlorides or sulfonyl chlorides. For instance, (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane can be reacted with 5-chlorosulfonyl-4-fluoroisoquinoline to form a sulfonamide linkage. google.com
Introduction of Protecting Groups: For multi-step syntheses, the nitrogen atoms are often protected. The tert-butoxycarbonyl (Boc) group is commonly used and can be introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). This group can later be removed under acidic conditions, for example, with trifluoroacetic acid or hydrochloric acid. google.com
Nucleophilic Derivatization (Reductive Amination): A powerful method for N-functionalization is reductive amination. This one-pot reaction involves the condensation of a primary or secondary amine on the diazepane scaffold with an aldehyde or ketone, followed by the reduction of the resulting imine or enamine. For example, 1,4-diazepane-6-amine (DAZA) can be tri-alkylated with 4-alkoxy-2-hydroxybenzaldehydes in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov
The degree of alkylation (mono-, di-, or tri-substitution) can be controlled by adjusting the reaction stoichiometry. A stepwise addition of the aldehyde and the reducing agent can shift the reaction equilibrium towards the desired polysubstituted product. nih.gov This method is instrumental in creating complex chelating agents based on the diazepane scaffold. nih.gov
The following table details the derivatization of 1,4-diazepane-6-amine (DAZA).
| Reactant | Reaction Type | Reagents | Product Type |
| 4-Alkoxy-2-hydroxybenzaldehyde | Reductive Amination | NaBH₄ | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA |
| Di-tert-butyl dicarbonate | N-Protection | TEA, Dioxane | Boc-protected diazepine |
| 5-Chlorosulfonyl-4-fluoroisoquinoline | N-Sulfonylation | Triethylamine (B128534) | N-sulfonylated diazepine |
| Methyl Triflate | N-Alkylation | - | N-methylated diazepinium salt |
Molecular Rearrangement Pathways
While classic named molecular rearrangements on a pre-formed 1,4-diazepane-2-carboxamide ring are not extensively documented, several synthetic strategies employ rearrangement-like steps to construct the core diazepine or related fused-ring systems. These pathways often involve ring expansion or intramolecular cyclizations that proceed through significant structural reorganization.
One such approach involves a "cut and sew" strategy where a benzimidazole (B57391) salt undergoes ring-opening hydrolysis, followed by an intramolecular C-H bond activation to construct a pyrido-benzodiazepine scaffold. researchgate.net This transformation represents a significant rearrangement of the initial heterocyclic system to form the seven-membered diazepine ring.
In another example, the synthesis of indoloazepinobenzimidazoles from N(1)-alkyne-1,2-diamine precursors involves a sequence of alkyne activation, 6-endo-dig cyclization, and a subsequent 1,2-migration that leads to ring expansion, ultimately forming the azepine ring fused to other heterocyclic systems. researchgate.net
Furthermore, synthetic routes to pyrrolo[1,2-d] nih.govijpcbs.comdiazepines have been developed using an expanded intramolecular Paal–Knorr reaction. acs.org This process is initiated by the acid-promoted ring opening of a furan (B31954) ring in an N-(2-furylethyl)-2-nitroaniline precursor. The resulting nitro-1,4-diketone then undergoes a reductive cyclization to form the final fused diazepine product. acs.org Although this is a linear sequence rather than a true rearrangement of an isolated intermediate, the initial ring-opening is a key skeletal transformation that enables the formation of the diazepine ring.
Chemical Stability Profiles Relevant to Synthetic Applications
The chemical stability of the this compound scaffold is a critical consideration in its synthesis, purification, and application. Like other benzodiazepine-related structures, the diazepine ring can be susceptible to hydrolysis under certain pH conditions. researchgate.net
Stability of Derivatives and Salts: The stability of 1,4-diazepane derivatives can be significantly enhanced through salt formation. For example, the hydrochloride dihydrate of a 1,4-diazepane-containing isoquinoline-5-sulfonamide (B1244767) has been described as a non-hygroscopic, water-soluble crystal with excellent chemical stability, making it suitable for pharmaceutical use. google.com This highlights the importance of the final salt form for long-term storage and handling.
Stability in Synthetic Conditions: The scaffold's stability under various reaction conditions dictates the choice of synthetic routes and protecting groups.
Protecting Groups: The use of an N-Boc protecting group is common, indicating the ring is stable to the basic or neutral conditions required for its introduction. Conversely, the lability of the Boc group to strong acids like trifluoroacetic acid demonstrates the ring's susceptibility to these conditions, a property exploited for deprotection. google.com
Reaction Conditions: Certain reactions require stringent control of conditions to prevent degradation. For instance, the need for moisture control during a Mitsunobu reaction to form the diazepine ring suggests a sensitivity to water under those specific dehydrating conditions. google.com The stability of aryl-halide bonds on fused aromatic rings during copper-catalyzed cyclizations is another important consideration, as their preservation allows for further functionalization in subsequent steps. nih.govmdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,4-diazepane-2-carboxamide and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms within the molecule.
In the ¹H NMR spectrum, the chemical shifts of protons are influenced by their local electronic environment. For instance, protons attached to carbons adjacent to nitrogen atoms or the carbonyl group in the diazepane ring will exhibit characteristic downfield shifts. oregonstate.edu The coupling between adjacent non-equivalent protons provides valuable information about the dihedral angles and, consequently, the conformation of the seven-membered diazepane ring.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxamide group typically appears at a significantly downfield chemical shift. The chemical shifts of the carbon atoms in the diazepane ring are also indicative of their position relative to the nitrogen atoms and the carboxamide substituent.
Detailed research findings for related diazepine (B8756704) carboxamide derivatives have been reported, providing a reference for the expected spectral features of this compound. For example, in the analysis of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, the proton of the -NH group of the carboxamide typically appears as a singlet around 8.65 ppm in the ¹H NMR spectrum (DMSO-d₆). semanticscholar.orgscirp.org The protons of the diazepane ring exhibit complex multiplets in the range of 1.52 to 3.72 ppm. semanticscholar.orgscirp.orgnih.gov
Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Diazepane Carboxamide Derivatives Note: This table is a composite based on reported data for structurally similar compounds and serves as a predictive guide for this compound.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Amide N-H | ~8.65 (singlet) | semanticscholar.orgscirp.org |
| ¹H | Diazepane Ring CH₂ | ~1.52 - 3.72 (multiplets) | semanticscholar.orgscirp.orgnih.gov |
| ¹³C | Carbonyl (C=O) | ~166 - 172 | beilstein-journals.org |
| ¹³C | Diazepane Ring C-N | ~40 - 60 | beilstein-journals.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and study the fragmentation patterns of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. semanticscholar.orgjfda-online.comnih.govthermofisher.comresearchgate.net
ESI-MS is particularly useful for analyzing polar compounds like this compound, as it allows for the ionization of the molecule directly from a solution. In positive ion mode, the molecule can be observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the diazepane ring and the carboxamide group. For instance, the analysis of related diazepine derivatives by LC-MS has been extensively documented, providing a basis for predicting the fragmentation pathways of this compound. semanticscholar.orgscirp.orgnih.gov
Table 2: Expected Mass Spectrometry Data for this compound Note: The m/z value is calculated based on the chemical formula C₆H₁₃N₃O.
| Technique | Ionization Mode | Expected Molecular Ion (m/z) | Reference |
|---|---|---|---|
| ESI-MS | Positive | [M+H]⁺ ≈ 144.1131 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. nih.govthermofisher.comresearchgate.net Each type of bond vibrates at a characteristic frequency, and when infrared radiation is passed through a sample, the bonds absorb energy at their specific vibrational frequencies. This results in an IR spectrum with absorption bands that correspond to the different functional groups.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the amide and the amine, the C=O bond of the amide, and the C-N bonds of the diazepane ring. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. savemyexams.com
Table 3: Characteristic Infrared Absorption Frequencies for this compound Note: This table is based on general IR correlation tables and data for similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretch | ~3350 - 3180 | libretexts.orgathabascau.ca |
| Amine N-H | Stretch | ~3500 - 3300 | libretexts.orgathabascau.ca |
| C-H (aliphatic) | Stretch | ~2960 - 2850 | libretexts.org |
| Amide C=O | Stretch | ~1680 - 1630 | savemyexams.comlibretexts.org |
| C-N | Stretch | ~1350 - 1000 | libretexts.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. semanticscholar.orgjfda-online.comresearchgate.net The experimentally determined percentages are compared with the theoretical values calculated from the chemical formula (C₆H₁₃N₃O). A close agreement between the found and calculated values provides strong evidence for the purity and the proposed elemental composition of the compound. This technique has been consistently used to verify the composition of newly synthesized diazepine derivatives. semanticscholar.orgscirp.orgbeilstein-journals.orggoogle.com
Table 4: Theoretical Elemental Composition of this compound (C₆H₁₃N₃O)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 50.33 |
| Hydrogen (H) | 9.15 |
| Nitrogen (N) | 29.35 |
| Oxygen (O) | 11.17 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for the separation of related diazepine compounds from complex mixtures.
Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. For the analysis of diazepines, which can sometimes be less volatile or thermally labile, GC is often coupled with mass spectrometry (GC-MS). nih.govnih.gov This hyphenated technique provides both separation and identification capabilities. The use of a triple quadrupole mass spectrometer (GC-QQQ-MS) can enhance selectivity and sensitivity for the analysis of diazepines in complex matrices. mdpi.com While direct GC analysis of some benzodiazepines can be challenging due to their polarity and potential for degradation in the hot injector, methods have been developed to overcome these issues. thermofisher.com For instance, the use of specific GC columns, such as a DB-5MS, and optimized temperature programs are crucial for achieving good separation of diazepine compounds. indjaerospacemed.com
For the analysis of diazepines by GC, sample pretreatment and derivatization are often necessary steps, especially when dealing with biological samples. googleapis.comoup.com Derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a particular analytical technique. For GC analysis of diazepines, silylation is a common derivatization strategy. nih.gov Silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA), react with active hydrogens (e.g., in N-H and O-H groups) to form less polar and more volatile silyl (B83357) derivatives. nih.gov This improves the chromatographic peak shape, reduces adsorption in the GC system, and enhances thermal stability. nih.gov
Sample pretreatment methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently employed to isolate and concentrate diazepines from complex matrices before instrumental analysis. mdpi.comnih.gov These cleanup steps are critical for removing interfering substances and improving the accuracy and reliability of the analytical results. mdpi.comnih.gov
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) and crystallography are definitive analytical techniques for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.edumkuniversity.ac.in These methods provide unparalleled insight into the molecular structure, conformational preferences, and intermolecular interactions that dictate the solid-state properties of a compound. The fundamental principle involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. numberanalytics.comdrawellanalytical.com As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are scattered in specific directions, producing a unique pattern of constructive interference. libretexts.org The angles and intensities of these diffracted beams are governed by Bragg's Law, which relates the X-ray wavelength and the distance between atomic planes in the crystal. drawellanalytical.comanton-paar.com
Methodology for this compound
The determination of the solid-state structure of this compound would begin with the growth of high-quality single crystals, a critical prerequisite for single-crystal XRD analysis. mkuniversity.ac.in This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. iastate.edu The instrument rotates the crystal while a detector records the positions and intensities of the thousands of diffracted X-ray reflections.
This dataset is then processed to solve the crystal structure. The initial step involves determining the unit cell dimensions—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry elements within the crystal. From this, an initial electron density map is generated, allowing for the placement of individual atoms. The structural model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data, ultimately yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles. mkuniversity.ac.in
Expected Conformational and Crystallographic Features
While specific crystallographic data for the parent this compound is not publicly available, analysis of related 1,4-diazepane derivatives provides insight into the likely structural features. The seven-membered diazepane ring is conformationally flexible and is known to adopt several low-energy conformations, with the twist-chair and boat forms being the most common. rsc.orgresearchgate.net Studies on various 1,4-diazepane derivatives have frequently identified a preference for a twist-chair conformer in the solid state. rsc.orgresearchgate.net In some substituted 1,4-diazepan-5-one (B1224613) derivatives, both chair and boat conformations have been observed, influenced by the nature and position of substituents on the ring. researchgate.netnih.gov
For this compound, the seven-membered ring would likely adopt a pseudo-chair or twist-chair conformation to minimize steric strain. The carboxamide substituent at the C2 position would influence the local geometry and participate in intermolecular hydrogen bonding. The amide N-H group and the carbonyl oxygen are strong hydrogen bond donors and acceptors, respectively. It is highly probable that these functional groups would engage in a network of intermolecular hydrogen bonds, linking adjacent molecules into dimers, chains, or more complex three-dimensional architectures in the solid state. nih.goviucr.org
Illustrative Research Findings
To illustrate the type of data obtained from a crystallographic study, the table below presents findings for a related compound, t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1). researchgate.net This data exemplifies the detailed structural information that would be determined for this compound upon successful X-ray crystallographic analysis.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₂₀H₂₄N₂O |
| Formula Weight | 308.42 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3341(6) |
| b (Å) | 12.2910(8) |
| c (Å) | 14.1550(9) |
| β (°) | 97.650(3) |
| Volume (ų) | 1772.9(2) |
| Z (molecules/unit cell) | 4 |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Reflections Collected | 30381 |
| Unique Reflections | 8888 |
| Refinement | |
| Method | Full-matrix least-squares on F² |
| R-factor (all data) | R1 = 0.1369, wR2 = 0.1912 |
| Conformational Detail | |
| 7-membered Ring | Chair Conformation |
This table is based on data for a derivative compound, t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, to illustrate typical crystallographic parameters. researchgate.net
Theoretical and Computational Chemistry Studies of 1,4 Diazepane 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electronic structure and energy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine optimized geometries, vibrational frequencies, and a host of electronic properties. Common methods like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently used to study molecules of similar size and complexity. researchgate.net For instance, DFT has been used to study the electronic structure of 1,4-benzodiazepine (B1214927) derivatives to correlate their properties with biological activity. eurjchem.com However, no published studies apply these specific DFT methods to analyze 1,4-Diazepane-2-carboxamide.
Conformational Analysis and Energetic Profiling
The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. Conformational analysis is critical as the three-dimensional shape of a molecule dictates its biological activity and physical properties. Studies on related N,N-disubstituted-1,4-diazepanes have shown they can exist in low-energy twist-boat conformations. nih.gov A thorough conformational search and energetic profiling would be necessary to identify the global minimum and relevant low-lying conformers of this compound, but such specific data is currently unavailable.
Electronic Structure Analysis
The electronic structure of a molecule, particularly the Frontier Molecular Orbitals (HOMO and LUMO), is key to understanding its reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. chemijournal.com Analysis of charge delocalization helps in identifying how electron density is distributed across the molecule, which is vital for understanding intermolecular interactions. While DFT has been used to analyze the HOMO-LUMO energies of various diazepine (B8756704) derivatives, this analysis has not been extended to this compound in the available literature. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the molecular surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is particularly important for predicting non-covalent interactions, such as hydrogen bonding and receptor binding. MEP analysis is a standard component of computational studies on bioactive molecules, including some diazepam derivatives, but specific MEP maps for this compound are not present in published research. ijasrm.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding, charge transfer, and intramolecular interactions. It quantifies hyperconjugative interactions, such as those between lone pairs and antibonding orbitals, which contribute to molecular stability. For example, NBO analysis has been applied to 4-chloro-N-methylpyridine-2-carboxamide to study donor-acceptor interactions. researchgate.net A similar investigation for this compound would provide significant insight into its electronic stabilization, but this research has not been conducted.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and interactions with the environment (e.g., a solvent or a biological receptor). MD simulations have been employed to study the interaction of 1,4-benzodiazepines with cyclodextrins and to optimize diazepane-based inhibitors for enzymes like the SARS-CoV-2 main protease. nih.govacs.org These studies highlight the power of MD in understanding complex molecular systems. However, there are no specific molecular dynamics simulation studies reported for this compound to analyze its behavior in solution or its potential interactions with biological targets.
The absence of dedicated theoretical and computational studies on this compound in the public domain represents a clear knowledge gap. Such research would be essential for a complete understanding of its physicochemical properties and for exploring its potential applications in medicinal chemistry or material science. Future computational work is needed to characterize this specific compound and provide the foundational data necessary for further experimental investigation.
Protein-Ligand Docking Studies
Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein target. This method helps in understanding the binding mechanism and affinity. While specific docking studies on this compound are not extensively published, research on related 1,4-diazepane and benzodiazepine (B76468) structures provides a strong basis for predicting its potential interactions. researchgate.netnih.gov
The primary goals of such docking studies are to calculate a binding energy score, which estimates binding affinity, and to visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. japsonline.com Validation of a docking protocol is typically achieved by redocking a known co-crystallized ligand into the protein's active site and ensuring the computational pose has a low root-mean-square deviation (RMSD) compared to the experimental structure. japsonline.comnih.gov
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| GABA-A Receptor | 4COF | -7.5 | Ala201, Thr202, Tyr97 |
| Bacillus subtilis DNA/RNA helicase | 6UF6 | -6.8 | (Not specified) |
| Proteus vulgaris Protease | 5HXW | -7.1 | (Not specified) |
This table presents hypothetical docking data for this compound based on studies of related compounds to illustrate potential interactions. researchgate.netjapsonline.commdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of a protein-ligand complex, complementing the static picture from docking. frontiersin.org By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein.
A typical MD simulation protocol involves several stages. frontiersin.org The system (protein-ligand complex) is first solvated in a water box under periodic boundary conditions. frontiersin.org The system's geometry is optimized, followed by equilibration stages. frontiersin.org One common equilibration stage is performed under an NVT ensemble, where the Number of particles, Volume, and Temperature are kept constant. conicet.gov.ar This is followed by an NPT ensemble, where the Number of particles, Pressure, and Temperature are constant, allowing the system's density to equilibrate to a realistic value. conicet.gov.arresearchgate.net The production run, often extending for nanoseconds, is then performed under the NPT ensemble to generate the trajectory for analysis. frontiersin.org
| Simulation Parameter | Typical Value/Method | Purpose |
| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) | Simulates the system under conditions that mimic a biological environment. frontiersin.orgresearchgate.net |
| Force Field | CHARMM, AMBER | Defines the potential energy function for all atoms in the system. frontiersin.org |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. frontiersin.orgconicet.gov.ar |
| Simulation Time | 100-200 ns | Duration of the production run to observe molecular motions. frontiersin.orgmdpi.com |
| Analysis Metric | RMSD (Root-Mean-Square Deviation) | Measures the deviation of atomic positions from a reference structure to assess stability. mdpi.combiorxiv.org |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds and for guiding lead optimization. longdom.orgnih.gov
To build a QSAR model for this compound derivatives, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors is calculated. These can include:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity, Kier flexibility index. researchgate.net
3D descriptors: Molar refractivity, surface area, volume. researchgate.net
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is generated that correlates these descriptors with the observed activity. longdom.org A robust QSAR model for benzodiazepine derivatives, for example, achieved a high correlation (R² = 0.90) and identified the positioning of hydrogen bond acceptors, aromatic rings, and hydrophobic groups as crucial for binding to the GABA-A receptor. nih.gov A similar approach could be used to understand the structural requirements for the activity of this compound analogs. The predictive power of the model is typically validated using an external test set of compounds not used in the model's creation. nih.gov
Computational Approaches in Rational Compound Design and Optimization
Modern drug discovery increasingly relies on advanced computational methods, including artificial intelligence (AI) and machine learning (ML), to accelerate the design and optimization of new therapeutic agents. nih.gov These approaches can explore vast chemical spaces more efficiently than traditional methods, proposing novel molecules with desired properties. preprints.org
Lead Optimization: AI models can learn from existing structure-activity relationship data to suggest specific modifications to the this compound scaffold. springernature.com These models can predict how changes, such as adding substituents to the diazepine ring or altering the carboxamide group, will affect target affinity, selectivity, and pharmacokinetic properties. preprints.org
Scaffold Hopping: Generative AI models can be used to design entirely new core structures (scaffolds) that retain the key pharmacophoric features of this compound but possess different chemical backbones. springernature.comarxiv.org This is useful for discovering novel intellectual property and improving properties like synthetic accessibility or metabolic stability. arxiv.org
De Novo Design: Deep learning generative models can design novel molecules from scratch that are predicted to be active against a specific target. arxiv.org By combining generative models with scoring functions that evaluate properties like binding affinity (from docking) and drug-likeness, these systems can automate the design cycle to produce promising new candidates based on the this compound template.
Biological Activity and Mechanistic Investigations of 1,4 Diazepane 2 Carboxamide Derivatives in Vitro Studies
Enzyme Inhibition Studies
The diazepine (B8756704) scaffold has been utilized in the development of inhibitors for various enzymes. nih.gov For example, diazepine-based compounds have been reported as inhibitors of farnesyltransferase, mitogen-activated protein kinase-activated protein kinase 2 (MK2), Hepatitis C NS5B RNA polymerase, and histone deacetylases (HDACs). nih.gov
More specifically, 1,4-diazepane-2-ones have been designed and evaluated as novel antagonists of the LFA-1/ICAM-1 interaction, which is crucial for immune cell adhesion. nih.gov Through optimization of a library lead, high-affinity antagonists were developed, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 70 nM and 110 nM). nih.gov
In a different context, tri-substituted diazepanes have been synthesized and tested for their inhibitory activity against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. acs.org The inhibitory activity was assessed using a FRET assay, and the results were correlated with molecular dynamics simulations to understand the binding modes within the enzyme's active site. acs.org The position of substituents on the diazepane ring was found to be critical for inhibitory potency. acs.org For example, adding a third exit vector on the diazepane ring was explored to enhance inhibitory activity. acs.org
Table 4: Enzyme Inhibitory Activity of Diazepane Derivatives
| Enzyme Target | Diazepane Derivative Class | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| LFA-1/ICAM-1 Interaction | 1,4-Diazepane-2-one (18e) | 70 nM | nih.gov |
| LFA-1/ICAM-1 Interaction | 1,4-Diazepane-2-one (18d) | 110 nM | nih.gov |
| SARS-CoV-2 Mpro | Tri-substituted diazepane (38) | Not specified (active) | acs.org |
Matrix Metalloproteinase (MMP-2, MMP-9, MMP-13, MMP-1) Inhibition
Derivatives of 1,4-diazepane-2-carboxamide have been identified as noteworthy inhibitors of matrix metalloproteinases (MMPs), enzymes that are highly expressed in tumors and play a critical role in tumor development, metastasis, and angiogenesis. nih.govresearchgate.netnih.gov Specifically, their inhibitory action against MMP-2 and MMP-9, which are key to the metastatic properties of lung cancer, has been a significant area of research. nih.govscispace.com
A series of novel diazepine-substituted cinnamic acid derivatives were synthesized and evaluated for their inhibitory effects on MMP-2 and MMP-9. nih.govresearchgate.net These compounds, specifically 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives, demonstrated significant inhibitory potential. nih.govresearchgate.netnih.gov Among the synthesized compounds, certain derivatives showed comparable cytotoxicity to the standard paclitaxel (B517696) against A549 human lung cancer cells and were further examined for their MMP inhibitory activity. nih.gov For instance, compounds with specific substitutions, such as 4-butyryl-N-hydroxy-1-(3-(3-hydroxyphenyl)acryloyl)-1,4-diazepane-2-carboxamide, exhibited notable activity. nih.gov The design of these inhibitors often involves linking fragments and extending specific groups to enhance their binding affinity and activity against MMPs. researchgate.netnih.gov
While much of the focus has been on MMP-2 and MMP-9, the broader diazepine scaffold has been explored for inhibition of other MMPs as well. For example, certain piperazine-based inhibitors, which share structural similarities, show high potency against MMP-9 and MMP-13, with significantly less activity against MMP-1. sigmaaldrich.com This suggests the potential for developing selective MMP inhibitors based on the diazepine framework.
Table 1: MMP Inhibition by this compound Derivatives and Related Scaffolds Data below is illustrative and compiled from various studies on diazepine and related scaffolds.
| Compound/Scaffold | Target MMP(s) | IC50 Value | Reference(s) |
|---|---|---|---|
| Diazepine-substituted cinnamic acid derivatives | MMP-2, MMP-9 | Varies by derivative | nih.gov, researchgate.net, nih.gov |
| Piperazine-based inhibitor | MMP-9 | 900 pM | sigmaaldrich.com |
| Piperazine-based inhibitor | MMP-13 | 900 pM | sigmaaldrich.com |
Factor Xa (fXa) Inhibition
The 1,4-diazepane moiety is a key structural feature in the development of potent and orally bioavailable Factor Xa (fXa) inhibitors. nih.govresearchgate.netjst.go.jp Factor Xa is a critical serine protease in the coagulation cascade, making it a prime target for new antithrombotic drugs. nih.govresearchgate.net
Researchers have designed novel series of fXa inhibitors where the 1,4-diazepane scaffold interacts with the S4 aryl-binding domain of the fXa active site. nih.govresearchgate.net One such compound, YM-96765, demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM. nih.govresearchgate.net The development of these inhibitors has also involved creating prodrugs to improve oral anticoagulant activity, for instance, by converting an amidine group into an amidoxime. researchgate.net Darexaban (YM150), an fXa inhibitor based on a 1,4-diazepane structure, has been a subject of significant research. jst.go.jp
Table 2: Factor Xa Inhibition by 1,4-Diazepane Derivatives
| Compound | fXa Inhibitory Activity (IC50) | Reference(s) |
|---|---|---|
| YM-96765 | 6.8 nM | nih.gov, researchgate.net |
General Protease Inhibition by Diazepane Scaffolds
The diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, including a wide range of proteases. ibmmpeptide.com Beyond MMPs and fXa, diazepine-based compounds have been investigated as inhibitors of other proteases.
For instance, dibenzo[b,e] researchgate.netblrcl.orgdiazepinone derivatives have been identified as inhibitors of HIV protease. acs.orgnih.gov Structural studies revealed that two molecules of the inhibitor can bind to the active site of the protease, and linking two of these molecules can decrease the inhibition constant by several orders of magnitude. acs.orgnih.gov This highlights the versatility of the diazepine scaffold in designing protease inhibitors for various therapeutic targets. The 1,3-diazepine moiety, in particular, is present in several clinically used enzyme inhibitors. ibmmpeptide.com
Cellular Activity Investigations
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., A549, PANC1, SH-SY5Y, Reh)
Derivatives of 1,4-diazepane have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. scirp.orgresearchgate.netsemanticscholar.org Studies have shown their potential as anticancer agents, with some derivatives exhibiting potent activity. researchgate.netscirp.orgresearchgate.net
For example, a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives were evaluated for their anticancer activity on the B-cell leukemic cell line, Reh. scirp.orgresearchgate.netsemanticscholar.org The carboxamide derivatives, in particular, showed good activity, with 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide displaying an IC50 value of 18 µM. scirp.orgresearchgate.netsemanticscholar.org
Other research has focused on diazepine-substituted cinnamic acid derivatives, which have shown good to excellent cytotoxic potential against A549 human lung cancer cells. nih.govnih.gov Some of these compounds exhibited cytotoxicity comparable to the standard drug paclitaxel, with IC50 values around 7.3 µM. nih.govscispace.com Furthermore, dimeric benzodiazepine (B76468) derivatives have shown promising cytotoxic activity against lung cancer cell lines A549 and NCI-H1299, with IC50 values for one compound being 1.6 ± 0.21 μM and 1.07 ± 0.25 μM, respectively. nih.gov The antiproliferative activity of certain compounds has also been observed in PANC-1 cells. redalyc.org
Table 3: Antiproliferative and Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines
| Derivative | Cell Line | IC50 Value | Reference(s) |
|---|---|---|---|
| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh | 18 µM | scirp.org, researchgate.net, semanticscholar.org |
| Diazepine substituted cinnamic acid derivative (Compound 16) | A549 | 7.3 ± 0.3 µM | nih.gov, scispace.com |
| Diazepine substituted cinnamic acid derivative (Compound 8) | A549 | 7.7 ± 0.5 µM | nih.gov, scispace.com |
| Dimeric benzodiazepine (Compound 10) | A549 | 1.6 ± 0.21 μM | nih.gov |
The cytotoxic and antiproliferative effects of this compound derivatives are commonly evaluated using standard cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular growth and viability. scirp.orgresearchgate.netderpharmachemica.com This assay was employed to determine the IC50 values of novel homopiperazine (B121016) derivatives on the Reh B-cell leukemic cell line. scirp.orgresearchgate.net
In addition to the MTT assay, the Trypan Blue exclusion method has also been utilized to assess the cytotoxic effects of these compounds. scirp.orgresearchgate.net This assay was used in conjunction with the MTT assay to study the impact of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives on Reh cells. scirp.orgresearchgate.net
Antioxidant Activity in Cellular Models (e.g., ABTS Radical Scavenging, H2O2 Oxidant Inhibition)
Certain diazepane-containing derivatives have been investigated for their antioxidant properties. The ability of these compounds to scavenge radicals is often tested using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assay and by measuring the inhibition of H2O2 oxidant. nih.gov
In a study of diazepane-containing derivatives, several compounds were evaluated for their in vitro antioxidant activity. nih.gov The dimethyl substituted compounds, in particular, demonstrated significant radical scavenging capacity against both ABTS and H2O2. nih.gov For instance, compound 3c showed IC50 values of 10.05 µg/mL for ABTS and 18.56 µg/mL for H2O2, while compound 3d had values of 9.43 µg/mL and 17.44 µg/mL, respectively. nih.gov These results indicate that these new derivatives possess a strong antioxidant profile. nih.gov
Table 4: Antioxidant Activity of Diazepane Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 3c | ABTS Radical Scavenging | 10.05 | nih.gov |
| 3c | H2O2 Oxidant Inhibition | 18.56 | nih.gov |
| 3d | ABTS Radical Scavenging | 9.43 | nih.gov |
| 3d | H2O2 Oxidant Inhibition | 17.44 | nih.gov |
| Ascorbic Acid (Standard) | ABTS Radical Scavenging | 12.75 | nih.gov |
| Ascorbic Acid (Standard) | H2O2 Oxidant Inhibition | 19.27 | nih.gov |
| Trolox (Standard) | ABTS Radical Scavenging | 18.73 | nih.gov |
Anti-inflammatory Properties of Related Heterocyclic Compounds
The 1,4-diazepane scaffold is a component of various heterocyclic compounds that have demonstrated notable anti-inflammatory activities in preclinical studies. While research specifically isolating the anti-inflammatory effects of "this compound" is limited, the broader class of diazepine and benzodiazepine derivatives has been a subject of investigation for their potential to modulate inflammatory pathways.
Diazepane derivatives, in general, have been explored for their therapeutic potential in conditions characterized by excessive inflammation. ontosight.ai Certain N-acyl-1,4-diazepane compounds have shown promise by potentially modulating inflammatory cascades. ontosight.ai For instance, a study on diazepine and oxazepine derivatives reported that compound 5b, a diazepine derivative, exhibited potent anti-inflammatory effects both in vitro and in vivo. bohrium.com The in vitro anti-inflammatory efficacy of these compounds was assessed using the HRBC membrane stabilization method, which showed concentration-dependent effects. bohrium.com
Furthermore, research into 1,5-benzodiazepine derivatives has revealed significant anti-inflammatory activity. innovareacademics.ininnovareacademics.in In one study, several 2-(substituted phenyl)-3-styryl-2,3-dihydro-1H-benzo[b] ontosight.aiinnovareacademics.indiazepine derivatives were synthesized and screened for anti-inflammatory properties using the carrageenan-induced rat paw edema model. innovareacademics.in Compounds with electron-withdrawing groups such as nitro, chloro, fluoro, and bromo on the phenyl ring demonstrated notable activity when compared to the standard drug, diclofenac (B195802) sodium. innovareacademics.ininnovareacademics.in This suggests that the electronic properties of substituents on the diazepine core play a crucial role in their anti-inflammatory potential.
It is important to note that while these findings are promising, they pertain to related heterocyclic structures rather than this compound itself. The anti-inflammatory potential of the specific "this compound" core structure requires direct investigation to ascertain its activity profile.
Antimicrobial and Antiviral Properties of Related Heterocyclic Compounds
Heterocyclic compounds, including those with a diazepine core, are recognized for their significant role in the development of new antimicrobial drugs, a critical area of research due to rising antibiotic resistance. bohrium.com While direct studies on the antimicrobial and antiviral properties of this compound are not extensively documented, research on related structures provides valuable insights into their potential in this domain.
A study involving a new class of diazepine/oxazepine compounds reported that a specific diazepine derivative, compound 5b, demonstrated remarkable antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values of 20 and 40 μg/mL, respectively. bohrium.com The antimicrobial efficacy of these synthesized compounds was evaluated both qualitatively and quantitatively. bohrium.com
Furthermore, the broader class of 1,4-diazepine derivatives has been associated with a wide range of biological activities, including antibacterial and antifungal properties. benthamscience.com For instance, research has indicated that derivatives of diazepanes can possess antibacterial properties against strains like Salmonella typhi and Bacillus subtilis.
In the realm of antiviral research, 1,4-benzodiazepine (B1214927) analogues have been identified as inhibitors of the respiratory syncytial virus (RSV). acs.orgacs.org A screening of a large compound library identified A-33903, a 1,4-benzodiazepine analogue, as a starting point for optimization due to its moderate activity. acs.org Subsequent modifications to this scaffold led to the identification of more potent inhibitors. acs.org Additionally, certain alkaloids containing a 1,4-diazepine-2,5-dione moiety have been investigated for their potential to inhibit SARS-CoV-2 enzymes through in silico analyses. nih.gov
These findings underscore the potential of the diazepine framework as a source of novel antimicrobial and antiviral agents. However, specific testing of this compound and its derivatives is necessary to determine their spectrum of activity against various pathogens.
Neuroprotective Activity in Cellular Contexts
Diazepane derivatives have emerged as a class of compounds with potential neuroprotective effects, which may be beneficial in the context of neurodegenerative diseases. ontosight.ai The mechanism of action is thought to involve the inhibition of certain enzymes or interaction with receptors in the brain. ontosight.ai While direct cellular studies on "this compound" are limited, related compounds have shown promise in preclinical models.
For instance, some diazepane derivatives are being investigated for their ability to treat cognitive disorders by modulating neurotransmitter levels. The neuroprotective potential of these compounds is often linked to their interaction with various biological targets within the central nervous system.
Research on other heterocyclic compounds has also shed light on potential neuroprotective mechanisms. For example, a dihydropyridine (B1217469) derivative, CV-159, has demonstrated significant protection against delayed neuronal death in the hippocampal CA1 region following transient forebrain ischemia in rats. nih.gov This compound also reduced the size of brain infarcts after permanent middle cerebral artery occlusion. nih.gov Its neuroprotective effects are thought to be mediated by both L-type Ca2+ channel blockade and inhibition of calmodulin-dependent functions. nih.gov
Furthermore, studies on thiazole-carboxamide derivatives have identified them as negative allosteric modulators of AMPA receptor function, which could be a therapeutic strategy in neurological conditions associated with excitotoxicity. researchgate.net The search for small molecules with multiple biological activities relevant to neurological function is an active area of research. google.com Vinpocetine, a synthetic derivative of a plant alkaloid, is another example of a neuroprotective agent used for cerebrovascular disorders, with a wide range of action mechanisms. rug.nl
These examples from related heterocyclic compounds highlight the potential for derivatives of this compound to exhibit neuroprotective properties. However, dedicated in vitro studies using relevant neuronal cell models are required to validate this potential and elucidate the underlying mechanisms.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the diazepine ring and its appended functionalities. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity for various biological targets.
For 1,4-benzodiazepines, modifications on the diazepine ring are generally more permissible than on the fused benzene (B151609) ring. chemisgroup.us For instance, in a series of 5-aryl-imidazo[2,1-c] ontosight.aiinnovareacademics.inbenzodiazepines, a methyl group at the 10-position was found to increase affinity for peripheral benzodiazepine receptors. chemisgroup.us Conversely, reduction of the diazepine ring between positions 10 and 11 decreased activity. chemisgroup.usresearchgate.net The nature of the aryl group at position 5 also plays a role, with 2'-halo substituted phenyl groups being more potent than 2'-thienyl or 2'-furyl groups. chemisgroup.usresearchgate.net
In the context of 1,5-benzodiazepine derivatives with anti-inflammatory activity, the presence of electron-withdrawing groups like nitro, chloro, fluoro, and bromo on the phenyl ring was associated with increased activity. innovareacademics.ininnovareacademics.in
For 1,4-diazepane derivatives acting as factor Xa inhibitors, the diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site. nih.gov This highlights the importance of tailoring the core structure to fit the target protein's binding pocket.
In a series of diazepine agonists for the 5-HT2C receptor, the introduction of a secondary amide substituent was key to achieving outstanding selectivity. acs.org Further modifications to this amide substituent, such as mono- and difluorination of an ethyl amide, partially restored selectivity that was lost due to other structural changes and also increased potency. acs.org However, trifluorination led to a decrease in agonist effect. acs.org Elongating the chain of the amide substituent improved 5-HT2C receptor binding and potency but decreased selectivity by increasing affinity for other serotonin (B10506) receptors. acs.org
The table below summarizes the influence of various substituents on the biological activity of diazepine derivatives based on available research.
Impact of Structural Modifications on Metabolic Stability (In Vitro)
The metabolic stability of 1,4-diazepane derivatives is a critical parameter for their potential as therapeutic agents, and it can be significantly influenced by structural modifications. In vitro studies using liver microsomes are commonly employed to assess this property.
A class of 1,4-diazepane compounds identified as potent and selective CB2 receptor agonists initially suffered from low metabolic stability. nih.gov Through various strategic modifications, compounds with improved stability in liver microsomes were successfully identified. nih.gov One common strategy to enhance metabolic stability is to reduce the ring size of the heterocycle. For example, replacing a 1,4-diazepane ring with a piperidine (B6355638) or piperazine (B1678402) ring has been shown to greatly improve metabolic stability in rat liver microsomes (RLM). acs.org
In a study on 1,5-dihydro-2H-benzo[b] ontosight.aiinnovareacademics.indiazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi, various modifications were explored to enhance metabolic stability. rsc.org For instance, introduction of a 4-methoxy substituent on a phenyl ring led to an improvement in mouse microsomal clearance. rsc.org Further optimization by introducing a fluorine substituent on the bicyclic phenyl ring and a 4-methoxyphenyl (B3050149) group resulted in a compound with a mouse microsomal clearance of 2.4 ml min⁻¹ g⁻¹, which was considered a significant improvement. rsc.org
Bioisosteric replacement of metabolically labile groups is another effective strategy. Replacing an amide bond, which can be susceptible to hydrolysis, with a more stable 1,2,3-triazole scaffold has been shown to improve metabolic stability towards mouse liver microsomes. nih.gov Similarly, replacing an oxetane (B1205548) ring with a tert-hydroxyl group led to a further increase in metabolic stability. acs.org
The table below presents data on the metabolic stability of various structurally modified diazepine derivatives.
Enantiomeric and Diastereomeric Effects on Biological Activity
The stereochemistry of this compound derivatives can have a profound impact on their biological activity. Since these molecules often contain one or more chiral centers, they can exist as enantiomers or diastereomers, which may exhibit different pharmacological properties.
It is a well-established principle in pharmacology that enantiomers can differ significantly in their biological activity, with one enantiomer often being more potent or having a different pharmacological profile than the other. michberk.com For example, in the case of the triazole fungicide triadimenol, which has four enantiomers, the S,R-enantiomer is 1000 times more active than the other three. michberk.com
In the context of benzodiazepine derivatives, the development of an enantioselective synthesis for 1,4-benzodiazepine-2,5-diones as HDM2 antagonists was crucial to identify the stereochemistry of the active enantiomer. researchgate.net This underscores the importance of stereoisomeric resolution in drug development.
However, it is not always the case that stereoisomers will have different activities. A study on novel 1,4-benzodiazepin-3-one derivatives with antiproliferative activity against prostate cancer cells found that after separating the diastereomers (cis-(2S,5R) and trans-(2S,5S)), they exhibited similar antiproliferative activities. ulaval.ca Furthermore, both diastereomers showed comparable stability profiles after incubation with human liver microsomes. ulaval.ca
The synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione derivatives has been reported, with the aim of evaluating their potential as apoptosis inhibitors. researchgate.net This highlights the recognition that chiral discrimination is a critical issue in the development and application of pharmaceutical drugs. researchgate.net
The potential for different biological activities between stereoisomers necessitates the synthesis and evaluation of enantiomerically pure compounds to fully characterize the pharmacological profile of any chiral this compound derivative.
Correlation of Physicochemical Properties with Receptor Interactions at a Molecular Level
The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties, which govern their three-dimensional conformation, electronic distribution, and ability to form specific interactions with receptor binding sites. Structure-activity relationship (SAR) studies, often complemented by computational molecular modeling, have been instrumental in elucidating how modifications to the core scaffold influence receptor affinity and selectivity. These investigations reveal that factors such as the nature of substituents, stereochemistry, and conformational flexibility of the diazepine ring are critical determinants of molecular recognition at the receptor level. chemisgroup.usresearchgate.net
Molecular dynamics and docking studies on related benzodiazepine structures have shown that the diazepine ring's flexibility allows it to adopt specific conformations necessary for optimal binding. chemisgroup.usresearchgate.net The orientation of substituents, particularly aryl groups, can significantly impact how the ligand fits within the binding pocket of a receptor, such as the GABA-A receptor. researchgate.net For instance, computational models suggest that for ligands binding to the benzodiazepine site on GABA-A receptors, the orientation of a C5-phenyl substituent relative to the plane of the membrane is a crucial factor for potent activity. researchgate.net
In Silico and In Vitro Studies on Specific Receptor Targets
Matrix Metalloproteinase (MMP) Inhibitors:
A series of novel this compound derivatives incorporating a cinnamic acid moiety were designed and synthesized as potential inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in lung cancer. nih.gov The core structure involves an N-hydroxy-1,4-diazepane-2-carboxamide scaffold with a cinnamoyl group at the N1 position and various acyl or benzoyl substituents at the N4 position. nih.govscispace.com
In vitro cytotoxicity assays against A549 human lung cancer cells demonstrated that the nature of the substituent at the N4 position significantly influences activity. Molecular docking studies supported these findings, suggesting that the compounds bind to the active site of MMP-2 and MMP-9. The hydroxamate group (-CONHOH) is crucial as it chelates the catalytic zinc ion in the MMP active site. Interactions were also observed between the diazepine ring and amino acid residues like Pro421 and Leu397 in MMP-2. The potency of the compounds was found to correlate with the size and nature of the N4-substituent. For example, increasing the alkyl chain length from acetyl to butyryl or introducing a benzoyl group at the N4 position led to enhanced cytotoxic activity. nih.gov
Interactive Data Table: Cytotoxicity of this compound Derivatives against A549 Cancer Cells
| Compound | N1-Substituent | N4-Substituent | IC₅₀ (µM) nih.gov |
| 1 | Cinnamoyl | Benzoyl | 9.1 |
| 3 | Cinnamoyl | Acetyl | 14.8 |
| 6 | 3-Hydroxyphenyl-acryloyl | Propionyl | 10.2 |
| 7 | 3-Hydroxyphenyl-acryloyl | Benzoyl | 8.4 |
| 8 | 3-Hydroxyphenyl-acryloyl | Butyryl | 7.7 |
| 16 | 3,4-Dihydroxyphenyl-acryloyl | Butyryl | 7.3 |
Sigma Receptor (σR) Ligands:
A conformational expansion approach was used to develop 1,4-diazepane-based sigma receptor (σR) ligands from previously identified piperidine-based compounds. nih.gov This study highlights how altering the ring size from a six-membered piperidine to a seven-membered diazepane affects receptor affinity. The new diazepane series generally showed improved affinity for both σ1 and σ2 receptor subtypes. nih.gov
The SAR analysis revealed that bulky bicyclic aromatic systems (like benzofuran (B130515) or quinoline) attached to the diazepane nitrogen were essential for high affinity. In contrast, corresponding monocyclic analogues were weak inhibitors. Molecular dynamics simulations confirmed a stable and strong interaction between the most potent compound (2c) and the active site of the σ1 receptor. Substitution on the aromatic moiety also played a key role; for instance, a 2,4-dimethyl substitution on the benzyl (B1604629) derivatives improved σ2 over σ1 affinity and also enhanced affinity for the GluN2b receptor. nih.gov
Interactive Data Table: Binding Affinities of 1,4-Diazepane Derivatives for Sigma Receptors
| Compound | Spacer | Aromatic Moiety | Kᵢ σ₁ (nM) nih.gov | Kᵢ σ₂ (nM) nih.gov |
| 2c | Diazepane | 5-(Benzofuran-2-yl) | 4.8 | 66 |
| 3c | Diazepane | 5-(Benzofuran-2-yl) with 2,4-dimethylbenzyl | 8.0 | 28 |
| 2d | Diazepane | 2-(Quinolin-2-yl) | 28 | 65 |
| 3d | Diazepane | 2-(Quinolin-2-yl) with 2,4-dimethylbenzyl | 31 | 54 |
5-HT₆ Receptor Antagonists:
Researchers designed a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives as potential 5-HT₆ receptor antagonists. openpharmaceuticalsciencesjournal.com Using pharmacophore modeling and 3D-QSAR analysis, they predicted the in silico binding affinities (Kᵢ) for newly designed analogues. The model indicated that specific pharmacophoric features, including a positive ionizable feature (the diazepane nitrogen), an aromatic ring, and a hydrogen bond acceptor, were crucial for high-affinity binding. The alignment of the novel diazepane analogues with the derived pharmacophore model was good, suggesting they possess the correct structural features for receptor interaction. The predicted binding affinities varied based on the substitution on the phenyl-sulphonamide portion of the molecule. openpharmaceuticalsciencesjournal.com
Interactive Data Table: Predicted Binding Affinities of 1,4-Diazepane Derivatives for 5-HT₆ Receptors
| Compound | Sulphonamide Substituent | Predicted Kᵢ (nM) openpharmaceuticalsciencesjournal.com | Fitness Score openpharmaceuticalsciencesjournal.com |
| 10a | H | 2.59 | 2.37 |
| 10c | 4-Chloro | 1.83 | 2.50 |
| 10e | 4-Methoxy | 2.15 | 2.44 |
Cannabinoid Receptor 2 (CB2) Agonists:
High-throughput screening identified 1,4-diazepane carboxamides as potent and selective CB2 receptor agonists. researchgate.netresearchgate.net An initial hit compound suffered from low metabolic stability, a critical physicochemical property. Subsequent optimization focused on modifying the diazepane scaffold to improve this parameter while maintaining potency. By decreasing lipophilicity through the introduction of more polar substituents, such as an isoxazole (B147169) group, researchers successfully generated molecules with improved in vitro clearance and better pharmacokinetic profiles without sacrificing receptor affinity. This demonstrates a direct correlation between modulating physicochemical properties (lipophilicity, metabolic stability) and achieving a desirable interaction profile at the molecular and systemic level. researchgate.net
Diversification and Analogues of 1,4 Diazepane 2 Carboxamide in Chemical Biology
Exploration of Homopiperazine-Derived Analogues
Homopiperazine (B121016), also known as 1,4-diazepane, serves as a foundational structure for a wide array of biologically active molecules. scirp.orgsemanticscholar.org The introduction of a carboxamide group at the 2-position, creating 1,4-diazepane-2-carboxamide, provides a key point for further functionalization and interaction with biological targets. The development of analogues derived from this core structure has led to the discovery of compounds with a broad spectrum of activities. scirp.orgsemanticscholar.org
Research has shown that derivatives of the 1,4-diazepane ring system exhibit activities such as inhibition of platelet aggregation, peptidoglycan synthesis, and matrix metalloproteinases. scirp.orgsemanticscholar.org They have also been investigated as 5-HT and H3 receptor antagonists, protein kinase inhibitors, and anti-HIV agents. scirp.orgsemanticscholar.org The hydrophobic nature of the 1,4-diazepane moiety can enhance cell permeability, which is a desirable property for drug candidates. researchgate.net
A study focused on the synthesis of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives revealed their potential as anticancer agents. scirp.org In this series, compounds featuring a carboxamide linkage generally demonstrated better activity compared to their carbothioamide counterparts. scirp.orgsemanticscholar.org For instance, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide showed notable activity with an IC50 value of 18 µM against a B-cell leukemic cell line. scirp.org
| Compound | Linkage | Substitution | Biological Activity (IC50) |
|---|---|---|---|
| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Carboxamide | 3-chlorophenyl | 18 µM |
| Compound 6b | Carboxamide | 4-fluorophenyl | 30 µM |
| Compound 7c | Carbothioamide | 4-fluorophenyl | 65 µM |
| Compound 6d | Carboxamide | 3-methoxyphenyl | 30 µM |
| Compound 7d | Carbothioamide | 3-methoxyphenyl | 55 µM |
| Compound 6e | Carboxamide | 4-methoxyphenyl (B3050149) | 42 µM |
| Compound 7e | Carbothioamide | 4-methoxyphenyl | 70 µM |
Fused Heterocyclic 1,4-Diazepane Systems (e.g., Thieno-triazolo-diazepines, Pyrazolo-diazepines, Benzo-diazepines)
Fusing the 1,4-diazepane ring with other heterocyclic systems creates rigidified structures with distinct three-dimensional shapes, which can lead to enhanced potency and selectivity for specific biological targets. These fused systems often mimic the core structures of known pharmacologically active classes.
Thieno-triazolo-diazepines: These compounds, which feature a thiophene (B33073) and a triazole ring fused to the diazepine (B8756704) core, are a notable class of designer benzodiazepines. wikipedia.orgtandfonline.com They are known to interact with the benzodiazepine (B76468) receptor site on GABA-A receptors. wikipedia.org A well-known example is (+)-JQ1, a thienotriazolodiazepine that acts as a potent inhibitor of the bromodomain (BD) and extra-terminal domain (BET) family of proteins. acs.orgnih.govacs.org Despite having suboptimal physicochemical properties like poor solubility, (+)-JQ1 has been a valuable chemical probe in chemical biology and drug discovery. acs.orgnih.gov
Pyrazolo-diazepines: The fusion of a pyrazole (B372694) ring to the 1,4-diazepane system results in pyrazolo-diazepines, which are valuable scaffolds in medicinal chemistry. chemrxiv.orgchemrxiv.org Synthetic strategies have been developed to create various pyrazolo[1,5-a] acs.orgtsijournals.comdiazepine derivatives. nih.govbeilstein-journals.org For example, a silver(I) triflate-catalyzed intramolecular heteroannulation of pyrazole-tethered propargylamides provides a route to this scaffold. beilstein-journals.org These compounds have been explored for their potential to mimic β-turn structures in peptides. nih.gov
Benzo-diazepines: The fusion of a benzene (B151609) ring to the diazepine system gives rise to the well-known benzodiazepine class of compounds. tsijournals.com These structures have a long history of use in pharmaceuticals. tsijournals.com The fusion of an additional heterocyclic ring, such as a triazole, to the benzodiazepine system can enhance biological activity and improve metabolic stability. clockss.orgbeilstein-journals.org This has led to the development of clinically used drugs. beilstein-journals.org
| Fused System | Core Structure | Example Compound Class/Molecule | Biological Target/Activity |
|---|---|---|---|
| Thieno-triazolo-diazepine | Thiophene + Triazole + Diazepine | (+)-JQ1 | BET Bromodomain Inhibitor |
| Pyrazolo-diazepine | Pyrazole + Diazepine | Pyrazolo[1,5-a] acs.orgtsijournals.comdiazepines | Peptide β-turn mimetics |
| Benzo-diazepine | Benzene + Diazepine | 1,4-Benzodiazepines | CNS activity |
Combinatorial Library Design and High-Throughput Screening of 1,4-Diazepane Scaffolds
The structural versatility of the 1,4-diazepane scaffold makes it an ideal candidate for combinatorial library design and high-throughput screening (HTS) to discover novel bioactive compounds. nih.govevotec.com Combinatorial chemistry allows for the rapid synthesis of a large number of diverse, yet structurally related, compounds.
The "one-bead-one-compound" method is a powerful technique for creating combinatorial libraries. acs.org The synthesis of a library of 1,4-diazepane-2-ones was designed to identify novel antagonists of the LFA-1/ICAM-1 interaction. doi.orgnih.gov This library was generated using a solid-phase synthesis approach, allowing for the introduction of diversity at three different positions on the diazepane scaffold. doi.org High-throughput screening of this library led to the identification of potent antagonists, with some compounds exhibiting IC50 values in the nanomolar range. doi.orgnih.gov
The success of HTS campaigns relies on the quality and diversity of the compound libraries. nih.govstanford.eduthermofisher.com The design of these libraries often involves computational methods to ensure structural diversity and drug-like properties. The 1,4-diazepane scaffold, with its multiple points for diversification, is well-suited for creating libraries that cover a broad chemical space, increasing the probability of finding hits against a variety of biological targets. ukri.org
Design Principles for Targeting Specific Biological Pathways and Multi-Target Agents
The rational design of this compound derivatives allows for the development of compounds that target specific biological pathways or act as multi-target agents. This approach often involves structure-based design, where the three-dimensional structure of the target protein is used to guide the design of potent and selective inhibitors.
For instance, the 1,4-diazepane moiety has been incorporated into molecules designed as factor Xa inhibitors, which are important antithrombotic agents. nih.gov In this design, the diazepane ring was intended to interact with a specific binding pocket (S4) of the factor Xa active site. nih.gov This rational approach led to the discovery of a potent inhibitor with an IC50 of 6.8 nM. nih.gov
The concept of multi-target agents, where a single molecule is designed to interact with multiple biological targets, is a growing area of interest in drug discovery. nih.gov The 1,4-diazepane scaffold can be used as a central framework to which different pharmacophores are attached, each targeting a different protein or pathway. nih.gov This strategy can be particularly useful for complex diseases where multiple pathways are dysregulated. nih.gov The ability to modify the 1,4-diazepane ring and its substituents provides the necessary flexibility to optimize the activity against multiple targets simultaneously. nih.gov
Future Research Directions in 1,4 Diazepane 2 Carboxamide Studies
Innovation in Synthetic Methodologies and Process Development
The advancement of therapeutic agents based on the 1,4-diazepane-2-carboxamide core is intrinsically linked to the development of efficient and versatile synthetic methods. Future research will focus on creating more streamlined, scalable, and environmentally friendly routes to this valuable scaffold and its derivatives.
Key areas of innovation include:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi four-component reaction (Ugi-4CR), offer a powerful strategy for rapidly generating libraries of complex diazepine (B8756704) derivatives from simple starting materials in a single pot. nih.gov This approach allows for the introduction of multiple points of diversity, which is crucial for exploring a wide chemical space during drug discovery. nih.gov Future work will likely involve developing novel MCRs and adapting existing ones to produce unprecedented diazepine scaffolds. nih.govbeilstein-journals.org
Microwave-Assisted Synthesis: Microwave irradiation has proven to be a valuable tool for accelerating organic reactions. In the context of diazepine synthesis, it can significantly reduce reaction times for cyclization steps compared to conventional heating methods. smolecule.com This technique promotes uniform heating and can sometimes enable catalyst-free conditions, simplifying purification and improving the green chemistry profile of the synthesis. smolecule.com Further exploration of microwave parameters, such as power settings and solvent systems, will continue to optimize the synthesis of 1,4-diazepane cores. smolecule.com
Flow Chemistry: The transition from batch to continuous flow synthesis presents numerous advantages for process development, including improved safety, consistency, and scalability. Flow chemistry allows for precise control over reaction parameters and can facilitate reactions that are difficult or hazardous to perform on a large scale in traditional batch reactors. The application of flow synthesis to the production of this compound intermediates and final products is a promising avenue for future industrial-scale manufacturing.
Novel Catalytic Systems: The development of new transition-metal catalysts and organocatalysts will continue to drive innovation. For instance, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the diazepine scaffold. chemscene.com Research into more efficient and selective catalysts, including those that enable asymmetric synthesis, is crucial for producing enantiomerically pure compounds, which often have improved therapeutic profiles. acs.org
Scalable Process Development: A significant challenge in medicinal chemistry is translating a laboratory-scale synthesis into a viable, large-scale manufacturing process. Future efforts will concentrate on developing robust and cost-effective synthetic routes from readily available starting materials. acs.orgchemrxiv.org This involves optimizing each step for yield and purity, minimizing the use of hazardous reagents, and designing processes that are amenable to industrial production. acs.org
| Synthetic Strategy | Key Advantages | Research Focus |
| Multicomponent Reactions (e.g., Ugi) | Rapid diversity generation, one-pot procedure, high atom economy. nih.gov | Development of new MCRs for novel diazepine scaffolds. nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, green chemistry benefits. smolecule.com | Optimization of microwave parameters and catalyst-free conditions. smolecule.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of key synthetic steps to continuous flow systems. |
| Advanced Catalysis | High selectivity, access to chiral compounds, broad functional group tolerance. chemscene.com | Discovery of new catalysts for asymmetric synthesis and C-H activation. |
Application of Advanced Computational Techniques for Rational Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling a more rational and efficient approach to designing new therapeutic agents. openmedicinalchemistryjournal.comemanresearch.org For the this compound scaffold, these techniques are crucial for navigating the vast chemical space and prioritizing the synthesis of compounds with the highest probability of success.
Future applications of computational methods will include:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can predict how different this compound derivatives will bind. emanresearch.orgresearchgate.net This allows for the in silico screening of large virtual libraries to identify promising "hits." openmedicinalchemistryjournal.com Advanced docking algorithms and scoring functions will improve the accuracy of binding affinity predictions. dokumen.pub
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of protein-ligand interactions over time. nextmol.com By simulating the movement of the diazepine derivative within the binding site, researchers can assess the stability of the interaction and identify key intermolecular forces, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR): When the target structure is unknown, ligand-based methods like QSAR are employed. emanresearch.org 3D-QSAR models correlate the structural features of a series of known active compounds with their biological activity to create a predictive model. This model can then be used to forecast the activity of new, unsynthesized diazepine analogs, guiding lead optimization. emanresearch.org
De Novo Design: These computational tools build novel molecular structures atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. openmedicinalchemistryjournal.com This approach can lead to the discovery of entirely new and potent this compound derivatives that may not have been conceived through traditional medicinal chemistry intuition. openmedicinalchemistryjournal.com
ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are increasingly important. dokumen.pub Early in silico assessment of properties like solubility, permeability, and potential toxicity can help researchers deprioritize compounds that are likely to fail later in development, saving significant time and resources. researchgate.net
| Computational Technique | Application in Drug Design | Desired Outcome |
| Molecular Docking | Predicts binding pose and affinity of ligands to a target protein. openmedicinalchemistryjournal.comresearchgate.net | Identification of high-affinity binders from virtual libraries. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex. nextmol.comnih.gov | Assessment of binding stability and key interactions. |
| QSAR | Correlates chemical structure with biological activity. emanresearch.org | Prediction of potency for novel analogs and guidance for optimization. |
| De Novo Design | Constructs novel molecules within a binding site. openmedicinalchemistryjournal.com | Discovery of innovative lead compounds with optimal fit. |
| ADMET Modeling | Predicts pharmacokinetic and toxicity properties. dokumen.pub | Early identification of candidates with favorable drug-like properties. |
Identification and Characterization of Novel Biological Targets and Mechanisms of Action
The structural versatility of the this compound scaffold suggests that its therapeutic potential extends beyond currently known targets. A key future direction is the systematic exploration for new biological activities and the elucidation of their underlying mechanisms of action.
Research in this area will focus on:
Phenotypic Screening and Target Deconvolution: Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify a desired biological effect without a priori knowledge of the target. Once an active compound is found, target deconvolution techniques are used to identify the specific protein or pathway it modulates. This approach can uncover entirely new therapeutic opportunities for diazepine derivatives.
Screening Against Diverse Target Classes: Focused libraries of this compound derivatives can be screened against a wide array of biological targets. nih.gov The scaffold has already shown activity against enzymes like Factor Xa (a serine protease involved in blood coagulation) and matrix metalloproteinases (implicated in cancer), as well as receptors like the LFA-1 integrin (involved in immune response) and sigma receptors (implicated in neurological disorders). nih.govnih.govscispace.comnih.gov Future screening efforts will likely expand to other target classes such as kinases, ion channels, and protein-protein interactions. nih.govsemanticscholar.org
Mechanism of Action (MoA) Studies: Identifying a biological target is only the first step. Detailed MoA studies are required to understand precisely how a compound exerts its effect. This involves a combination of biochemical assays, biophysical techniques (like X-ray crystallography to visualize the binding mode), and cell biology experiments to map the downstream signaling pathways affected by the compound. nih.gov Understanding the MoA is critical for rational drug development and for predicting potential side effects.
| Potential Target Class | Example | Therapeutic Area |
| Serine Proteases | Factor Xa nih.gov | Anticoagulation nih.gov |
| Integrins | LFA-1 nih.govdoi.org | Anti-inflammatory |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9 scispace.com | Oncology scispace.com |
| Sigma Receptors | σ1R nih.gov | Neurodegenerative Disorders nih.gov |
| Kinases | Protein Kinase Inhibitors semanticscholar.org | Oncology, Inflammation semanticscholar.org |
Development of Innovative Strategies for Structure-Activity Optimization
Once a lead compound with promising activity is identified, the next critical phase is its optimization to enhance potency, selectivity, and drug-like properties. This iterative process, guided by Structure-Activity Relationship (SAR) studies, is central to medicinal chemistry. drugdesign.org
Innovative strategies for the optimization of this compound derivatives will involve:
Systematic SAR Exploration: SAR analyses involve making systematic chemical modifications to different parts of the lead molecule and assessing the impact on biological activity. drugdesign.org For the this compound scaffold, this could involve altering substituents on the diazepine ring, modifying the carboxamide group, or changing the aromatic or aliphatic groups attached to the core. nih.govacs.org The goal is to build a comprehensive understanding of which structural features are essential for activity. drugdesign.org
Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the central diazepine core with a structurally different but functionally similar moiety to discover new chemical series with potentially improved properties. Bioisosteric replacement is a more subtle strategy where a specific functional group is exchanged for another with similar physical or chemical properties (e.g., replacing a phenyl ring with a pyridine (B92270) ring) to fine-tune activity, solubility, or metabolic stability. acs.org
Conformational Constraint: The flexibility of the seven-membered diazepine ring can be advantageous, but sometimes locking the molecule into a specific "active" conformation can lead to a significant increase in potency and selectivity. This can be achieved by introducing additional rings or bulky groups that restrict rotation around key bonds. acs.org
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to the target. Promising fragments are then grown or linked together, often using the this compound as a central scaffold, to build a highly potent lead compound. This approach allows for a more efficient exploration of the chemical space around the binding site.
Integration of Pharmacokinetic Optimization: Modern drug optimization goes beyond just improving potency. It involves a multiparameter optimization where properties like metabolic stability, cell permeability, and solubility are considered in parallel with biological activity. acs.org This holistic approach increases the likelihood of developing a compound that is not only potent but also possesses the necessary pharmacokinetic profile to be an effective drug.
| Optimization Strategy | Description | Goal |
| Structure-Activity Relationship (SAR) | Systematic modification of a lead compound to map its interaction with a target. drugdesign.org | Identify key functional groups and improve potency/selectivity. nih.gov |
| Scaffold Hopping | Replacing the core scaffold to find novel chemical series. | Discover compounds with improved properties (e.g., novelty, ADMET). |
| Conformational Constraint | Reducing the flexibility of the molecule to favor the active conformation. acs.org | Enhance binding affinity and selectivity. |
| Fragment-Based Drug Discovery | Building high-affinity ligands from smaller, weakly binding fragments. | Efficiently design potent leads with good ligand efficiency. |
| Multiparameter Optimization | Simultaneously optimizing potency and pharmacokinetic (DMPK) properties. acs.org | Develop a well-rounded drug candidate with a higher chance of clinical success. |
Q & A
Q. Purity Optimization :
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.
- Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures).
- Monitor reaction progress via LC-MS or TLC with UV visualization .
Basic: How can the molecular structure of this compound derivatives be validated experimentally?
Methodological Answer:
- X-ray crystallography : Employ SHELX software for structure refinement using high-resolution diffraction data (e.g., synchrotron sources) .
- NMR spectroscopy : Analyze - and -NMR spectra for characteristic peaks (e.g., carboxamide carbonyl at ~165–170 ppm, diazepane ring protons at 2.5–4.0 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
Methodological Answer:
- Core modifications : Compare analogs with varying substituents on the diazepane ring (e.g., cyclobutyl vs. benzyl groups) to assess steric and electronic effects .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF) to enhance receptor binding affinity .
- Pharmacophore modeling : Use software like Schrödinger Suite to identify critical interaction sites (e.g., hydrogen bonding with carboxamide) .
Q. Example SAR Table :
| Compound | Substituent (R) | IC (nM) | Target Receptor |
|---|---|---|---|
| Derivative A | Cyclobutyl | 12.3 | Serotonin 5-HT |
| Derivative B | Benzyl | 45.6 | Dopamine D |
| Derivative C | -CF | 8.9 | NMDA |
Advanced: How should researchers address contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Assay validation : Replicate results in orthogonal assays (e.g., cell-based vs. enzyme-linked assays) to rule out platform-specific artifacts .
- Solubility checks : Measure compound solubility in assay buffers (e.g., DMSO tolerance <1%) to avoid false negatives .
- Metabolic stability testing : Use liver microsomes to assess whether rapid degradation explains inconsistent activity .
- Data normalization : Apply statistical tools (e.g., Z-factor analysis) to ensure assay robustness .
Advanced: What computational strategies are effective for predicting the binding modes of this compound derivatives to neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide to simulate ligand-receptor interactions (e.g., with serotonin or dopamine receptors) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residue interactions .
- Free energy calculations : Apply MM-GBSA to rank binding affinities and guide synthetic prioritization .
Basic: What analytical methods are recommended for quantifying this compound derivatives in complex biological matrices?
Methodological Answer:
- HPLC-UV/Vis : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) and detect at λ = 210–230 nm .
- LC-MS/MS : Employ MRM mode for high sensitivity (LOQ ~1 ng/mL) in plasma or tissue homogenates .
- Sample preparation : Protein precipitation with acetonitrile followed by SPE cleanup to reduce matrix interference .
Advanced: How can researchers evaluate the metabolic stability and toxicity of this compound derivatives during preclinical development?
Methodological Answer:
- In vitro metabolism : Incubate compounds with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF .
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates .
- In silico toxicity prediction : Tools like Derek Nexus or ProTox-II flag structural alerts (e.g., reactive metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
